1,2,4-Triazine-3,5(2H,4H)-dithione
Overview
Description
1,2,4-Triazine-3,5(2H,4H)-dithione is a heterocyclic compound that contains a triazine ring with two sulfur atoms at positions 3 and 5
Mechanism of Action
Target of Action
The primary target of 1,2,4-Triazine-3,5(2H,4H)-dithione is D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids including D-serine to the corresponding α-keto acids .
Mode of Action
This compound interacts with DAAO and inhibits its activity. This inhibition prevents the oxidation of D-amino acids, particularly D-serine .
Biochemical Pathways
By inhibiting DAAO, this compound affects the metabolic pathway of D-serine. This results in an increase in the levels of D-serine, a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor .
Pharmacokinetics
It has been found that the this compound pharmacophore appears metabolically resistant to o-glucuronidation unlike other structurally related daao inhibitors .
Result of Action
The inhibition of DAAO by this compound leads to an increase in the levels of D-serine. This can enhance the bioavailability of D-serine and attenuate D-serine-induced nephrotoxicity .
Biochemical Analysis
Biochemical Properties
1,2,4-Triazine-3,5(2H,4H)-dithione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as D-amino acid oxidase (DAAO), which catalyzes the oxidation of D-amino acids . The compound’s interaction with DAAO involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to increased levels of D-amino acids, which are crucial for various physiological processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of DAAO can lead to altered levels of D-serine, a co-agonist of the NMDA receptor, which plays a role in neurotransmission and synaptic plasticity . This can impact neuronal function and has potential implications for neurological disorders such as schizophrenia.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of DAAO, forming hydrogen bonds and hydrophobic interactions with key residues such as Gly313, Arg283, Tyr224, and Tyr228 . This binding inhibits the enzyme’s activity, leading to increased levels of D-amino acids. Additionally, the compound’s structure allows it to resist metabolic degradation, enhancing its stability and efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and resistance to degradation, maintaining its inhibitory effects on DAAO over extended periods . Long-term studies have shown that the compound can sustain its impact on cellular function, particularly in terms of altering D-amino acid levels and influencing neurotransmission.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DAAO without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential nephrotoxicity due to the accumulation of D-amino acids . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as DAAO. The compound’s inhibition of DAAO affects the metabolic flux of D-amino acids, leading to altered levels of metabolites such as D-serine . This can have downstream effects on various physiological processes, including neurotransmission and cellular signaling.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s stability and resistance to metabolic degradation allow it to accumulate in specific tissues, particularly the kidneys, liver, and brain . This distribution pattern is crucial for its efficacy in inhibiting DAAO and altering D-amino acid levels.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity and function, particularly in inhibiting DAAO and affecting cellular processes.
Preparation Methods
Synthetic Routes and:
Properties
IUPAC Name |
2H-1,2,4-triazine-3,5-dithione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYCDUJGGHBHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364383 | |
Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-90-5 | |
Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.